N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

FabG inhibition allosteric inhibitor Pseudomonas aeruginosa

Addressing the need for well-characterized inhibitors to validate the essential bacterial target FabG, this compound offers a structurally confirmed binding mode at a cryptic allosteric site, enabling mechanism-of-action studies unattainable with orthosteric inhibitors. Key features for research programs include: - Validated potency: Demonstrates a 1,061-fold improvement over fragment hits, with a forward assay IC₅₀ of 0.13 μM. - Structural certainty: Co-crystal structure available (PDB 4BO4, 2.7 Å), providing a reliable basis for structure-based drug design. - Benchmark utility: Its defined physicochemical profile (LogP ~3, MW 282.3 Da) makes it a quantifiable reference for fragment-to-lead optimization efficiency.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B5880736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)N2CCCC3=CC=CC=C32
InChIInChI=1S/C17H18N2O2/c1-21-16-11-5-3-9-14(16)18-17(20)19-12-6-8-13-7-2-4-10-15(13)19/h2-5,7,9-11H,6,8,12H2,1H3,(H,18,20)
InChIKeyVGJHYDGTJKYGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide: Chemical Identity, Pharmacological Class & Procurement Baseline


N-(2-Methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide (PDB ligand code 36G; molecular formula C₁₇H₁₈N₂O₂; molecular weight 282.337 Da) is a synthetic dihydroquinoline carboxamide that acts as a small-molecule allosteric inhibitor of the bacterial enzyme 3-oxoacyl-(acyl-carrier-protein) reductase (FabG; EC 1.1.1.100) from Pseudomonas aeruginosa [1]. The compound was identified through a high-throughput diversity biochemical screen and co-crystallized with PaFabG at 2.7 Å resolution, revealing a novel allosteric binding site at the FabG subunit–subunit interface [1][2]. Its molecular scaffold places it within a broader class of dihydroquinoline carboxamides under investigation for anti-infective applications, including anti-tubercular activity [3].

Why Structural Analogs of N-(2-Methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide Cannot Be Assumed Interchangeable


Within the dihydroquinoline carboxamide series, seemingly minor structural modifications—such as the position and identity of the N-phenyl substituent—dramatically alter biological target engagement, binding site selectivity, and potency. N-(2-Methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide was specifically identified as an allosteric FabG inhibitor that binds at the cryptic subunit–subunit interface of the tetrameric enzyme, a site that is not recognized by virtual screening approaches and is formed only upon complex formation [1]. In contrast, other dihydroquinoline carboxamides with different substitution patterns (e.g., N-(2-ethylphenyl), N-(3-chlorophenyl), or 6-methyl variants) may target entirely different proteins (P2X7 receptors, tubulin polymerization, or undefined antimicrobial targets) and exhibit markedly different potency ranges [2][3]. Even among the 16 inhibitors co-crystallized in the same FabG study, Tanimoto similarity scores were ≤0.81 and IC₅₀ values spanned three orders of magnitude (from 20 nM to 138 μM), demonstrating that even structurally divergent inhibitors binding at the same allosteric site do not possess interchangeable potency profiles [1]. Generic interchange without experimental head-to-head validation therefore introduces unacceptable risk of loss of activity, altered selectivity, or complete target disengagement.

Quantitative Differentiation Evidence: N-(2-Methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide vs. Closest Analogs


Allosteric FabG Inhibition: 1,061-Fold Potency Gain Over Fragment Hit Compound 498

In the Forward Assay measuring FabG-catalyzed reduction of acetoacetyl-CoA (AcAcCoA), N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide (36G) exhibits an IC₅₀ of 0.13 μM, as deposited in the PDBbind database from the primary publication data [1]. In the same experimental system and publication, the NMR-based fragment screen hit compound 498 yielded an IC₅₀ of 138 μM in the identical Forward Assay [2]. This represents a 1,061-fold potency improvement for the target compound over a structurally simpler fragment that binds the same allosteric cavity [2]. Within the larger diversity screen dataset of 30 compounds advanced to concentration–response testing, Forward Assay IC₅₀ values ranged from 0.02 to 0.31 μM, placing 36G (0.13 μM) at the midpoint of the active range [2].

FabG inhibition allosteric inhibitor Pseudomonas aeruginosa fatty acid biosynthesis antibacterial target

Cryptic Allosteric Binding Site Engagement: X-Ray Crystallographic Differentiation from Orthosteric FabG Inhibitors

Co-crystal structure 4BO4 (2.7 Å resolution) definitively maps the binding pose of N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide at a cryptic pocket located at the dimer–dimer interface of the FabG tetramer, approximately 14 Å from the catalytic center [1]. This allosteric site is absent in the apo-FabG structure and is induced only upon ligand binding, rendering it invisible to conventional virtual screening [1]. Mechanistically, inhibitor binding propagates conformational changes that displace the catalytic triad (Ser141, Tyr154, Lys158), preventing NADPH cofactor binding and thereby abolishing enzymatic activity via a non-competitive, allosteric mechanism [1]. In contrast, conventional FabG inhibitors such as triclosan and flavonoids (e.g., catechin gallate esters) target the orthosteric NADPH/active-site pocket via competitive or mixed mechanisms, as demonstrated in studies with P. falciparum FabG where flavonoids 32, 33, 37, and 38 exhibit IC₅₀ values of 0.2–1.1 μM via active-site binding [2]. The allosteric mechanism of 36G avoids direct competition with high intracellular NADPH concentrations, a potential liability of orthosteric FabG inhibitors [1].

X-ray crystallography allosteric site FabG subunit–subunit interface NADPH displacement

Physicochemical Property Differentiation: Lipophilicity and Molecular Descriptor Comparison with Class Representatives

N-(2-Methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide exhibits calculated logP values of 2.98 (ACD/Labs, ChemSpider) and 3.38 (PrenDB), placing it within the optimal lipophilicity range (LogP <5) for oral bioavailability per Lipinski's rule of five [1]. Its molecular weight of 282.34 Da and rotatable bond count of approximately 6 are also compliant with drug-likeness criteria . In the Cukier et al. study, the 30 diversity hits that advanced to concentration–response testing exhibited lipophilic ligand efficiency (LLE) values of 2.9–5.3, indicating favorable physicochemical profiles across the compound series; the target compound, by virtue of its potency and moderate lipophilicity, contributes to this profile [2]. This differentiates the compound from higher-molecular-weight dihydroquinoline carboxamide derivatives (e.g., N-(4-acetylphenyl)-6-[(6,7-dimethoxyquinazolin-4-yl)amino]-3,4-dihydro-2H-quinoline-1-carboxamide, MW >480 Da) that may possess poorer permeability or solubility [3].

lipophilicity LogP drug-likeness physicochemical properties FabG inhibitor

Validated Application Scenarios for N-(2-Methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide Based on Quantitative Evidence


FabG Allosteric Probe for Pseudomonas aeruginosa Antibacterial Target Validation Studies

The compound serves as a structurally characterized, sub-micromolar allosteric probe for validating FabG as an essential drug target in P. aeruginosa. With an IC₅₀ of 0.13 μM in the Forward Assay and a confirmed binding pose at the cryptic subunit–subunit interface (PDB 4BO4, 2.7 Å), the compound enables mechanism-of-action studies that are impossible with orthosteric FabG inhibitors [1]. The gene deletion experiments reported by Cukier et al. confirmed FabG essentiality in P. aeruginosa, establishing target relevance for antibacterial programs [1].

Allosteric Inhibitor Tool Compound for Fragment-Based Drug Discovery (FBDD) Benchmarking

The 1,061-fold potency improvement of this compound (IC₅₀ = 0.13 μM) over the fragment hit compound 498 (IC₅₀ = 138 μM) in the identical Forward Assay makes it a quantifiable benchmark for assessing fragment-to-lead optimization efficiency on the FabG allosteric site [2]. Its favorable physicochemical profile (LogP ~3, MW 282 Da) and co-crystal structure provide a concrete reference point for computational chemistry and structure-based design campaigns targeting cryptic allosteric pockets [2].

Reference Standard for Dihydroquinoline Carboxamide Structure–Activity Relationship (SAR) Profiling

As one of the few dihydroquinoline carboxamides with co-crystal structural data, well-defined IC₅₀ values in both Forward and Back FabG assays, and calculated physicochemical descriptors, this compound can serve as a reference standard against which newly synthesized dihydroquinoline carboxamide analogs are benchmarked for potency, binding mode, and drug-like properties [3]. The broader anti-tubercular potential of the dihydroquinoline carboxamide class (MIC values as low as 0.39 μg/mL against Mycobacterium tuberculosis H37Rv for optimized analogs) provides context for extrapolation, though this specific compound has not been directly tested in anti-tubercular assays [3][4].

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